N-(Phenylsulfonyl)glycine Methyl Ester
Overview
Description
N-(Phenylsulfonyl)glycine Methyl Ester is a chemical compound with the molecular formula C9H11NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its phenylsulfonyl group attached to a glycine methyl ester moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Phenylsulfonyl)glycine Methyl Ester can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(Phenylsulfonyl)glycine Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
N-(Phenylsulfonyl)glycine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Phenylsulfonyl)glycine Methyl Ester involves its interaction with specific molecular targets. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction is crucial in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- N-(Phenylsulfonyl)glycine Ethyl Ester
- N-(Phenylsulfonyl)alanine Methyl Ester
- N-(Phenylsulfonyl)valine Methyl Ester
Uniqueness
N-(Phenylsulfonyl)glycine Methyl Ester is unique due to its specific structure, which combines the phenylsulfonyl group with a glycine methyl ester moiety. This combination imparts distinct chemical properties, making it valuable in various research applications .
Properties
IUPAC Name |
methyl 2-(benzenesulfonamido)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASBYGZWRFVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408797 | |
Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69398-48-7 | |
Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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